
5-Ethyl-2-isopropylthiophen-3-amine
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Overview
Description
5-Ethyl-2-isopropylthiophen-3-amine: is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and isopropyl groups, and an amine group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Ethyl-2-isopropylthiophen-3-amine, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes, such as the Gewald reaction, due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . Detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Aminothiophene: A thiophene derivative with an amine group at the 3 position.
Uniqueness: 5-Ethyl-2-isopropylthiophen-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethyl-2-isopropylthiophen-3-amine, and how do reaction parameters (e.g., solvent choice, temperature) impact yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thiophene ring functionalization with ethyl and isopropyl groups requires precise control of anhydrous conditions and catalysts (e.g., palladium complexes). Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics, while temperature gradients (80–120°C) affect regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine derivative. Full characterization (NMR, IR, mass spectrometry) must align with PubChem data for validation .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl at C5, isopropyl at C2) and amine proton environment.
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and thiophene ring vibrations (C-S at ~700 cm⁻¹).
- HPLC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by area normalization).
Cross-referencing with PubChem’s InChI key (XBLAYFVCUPTTOI-UHFFFAOYSA-N) ensures consistency .
Q. How does the solubility profile of this compound influence its experimental handling in biological assays?
- Methodology : Solubility in polar (e.g., aqueous buffers) vs. non-polar solvents (e.g., DMSO) dictates formulation strategies. For in vitro studies, pre-dissolution in DMSO (≤1% v/v) followed by dilution in PBS is standard. Stability tests under varying pH (4–9) and temperature (4–37°C) should precede assays to avoid precipitation .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound while minimizing resource consumption?
- Methodology : Apply a 2^k factorial design to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent ratio). For example, a 2³ design (8 experiments) identifies main effects and interactions. Response surface methodology (RSM) then models optimal conditions. Statistical tools (ANOVA) validate significance (p < 0.05), reducing trial-and-error approaches .
Q. What computational strategies predict the reactivity and binding interactions of this compound in enzymatic systems?
- Methodology :
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibition) using force fields (AMBER/CHARMM).
- Docking Software (AutoDock Vina) : Screen binding affinities (ΔG) to prioritize experimental targets. Cross-validate with experimental IC50 values .
Q. How should researchers resolve contradictions in reported bioactivity data for thiophene-3-amine derivatives?
- Methodology :
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, exposure times).
- Dose-Response Replication : Test the compound under standardized protocols (e.g., MTT assay at 24/48h).
- Structural Analogs : Evaluate SAR using derivatives (e.g., fluorothiophene vs. methyl-substituted analogs) to isolate functional group effects .
Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?
- Methodology :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Scale-up Criteria : Maintain geometric similarity (e.g., stirring rate, heat transfer) between lab and pilot reactors.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and polymorphic stability .
Q. Data Presentation and Validation
- Tables : Include reaction yields, spectroscopic data (δ in ppm, λ in nm), and statistical outputs (e.g., R² for DoE models).
- Figures : Use Arrhenius plots for kinetic studies or heatmaps for MD simulation trajectories.
- Ethical Reporting : Disclose outliers, failed experiments, and computational assumptions (e.g., fixed protein backbone in docking) .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
5-ethyl-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C9H15NS/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |
InChI Key |
VHMHAGANPOXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(C)C)N |
Origin of Product |
United States |
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